5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid
Description
Historical Development and Research Evolution
The historical trajectory of 5-bromo-1-oxo-2H-isoquinoline-3-carboxylic acid is intertwined with advancements in isoquinoline chemistry. Initial synthetic approaches relied on stepwise functionalization of preformed isoquinoline cores, which often suffered from low yields and limited scalability. A pivotal shift occurred with the adoption of multicomponent reactions (MCRs), such as the Ugi-4CR, which enabled convergent assembly of polysubstituted isoquinolones. For example, the copper-catalyzed cascade reaction developed by researchers in 2021 demonstrated the efficient synthesis of isoquinolone-4-carboxylic acids via post-Ugi cyclization, achieving yields of 60–85% under ligand-free conditions.
Key milestones in the compound’s development include:
- Early-stage synthesis : Initial routes involved bromination of 1-oxo-2H-isoquinoline-3-carboxylic acid using $$ \text{N}- $$bromosuccinimide (NBS) in acidic media, though purity challenges persisted.
- Catalytic breakthroughs : Copper-mediated C–C coupling/annulation strategies allowed direct incorporation of the bromine atom and carboxylic acid group in a single pot, reducing byproduct formation.
- Modern optimization : Recent protocols employ microwave-assisted synthesis to enhance reaction efficiency, achieving completion in under 2 hours compared to traditional 8–12 hour methods.
Significance within Isoquinoline Derivative Research
This compound occupies a strategic niche in isoquinoline research due to its dual functionality as an electrophilic bromine carrier and a hydrogen-bond donor. The bromine atom enhances reactivity in cross-coupling reactions, enabling the construction of complex architectures, while the carboxylic acid group facilitates salt formation and improves solubility in polar solvents. Its significance is underscored by:
- Biological relevance : Analogous isoquinoline derivatives exhibit inhibitory effects on NADH ubiquinone reductase (complex I) and α-ketoglutarate dehydrogenase, suggesting potential applications in mitochondrial dysfunction studies.
- Material science applications : The planar aromatic system and electron-withdrawing groups make it a candidate for organic semiconductors and fluorescent probes.
- Drug discovery : Derivatives have shown preliminary activity against cyclooxygenase-2 (COX-2) and tyrosine kinases, highlighting anti-inflammatory and anticancer prospects.
Current Research Landscape and Emerging Trends
Contemporary studies on this compound emphasize three frontiers:
- Synthetic innovation : Ligand-free copper catalysis has emerged as a sustainable alternative to palladium-based systems, reducing costs and environmental impact. For instance, the Cu(I)-mediated Ullmann coupling enables aryl-ether bond formation without stringent anhydrous conditions.
- Computational modeling : Density functional theory (DFT) analyses reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability, while electrostatic potential maps highlight nucleophilic attack susceptibility at the C-3 position.
- Biological exploration : High-throughput screening campaigns identify the compound as a hit for kinase inhibition, with IC$$_{50}$$ values in the micromolar range against VEGFR-2 and EGFR.
Position within Heterocyclic Chemistry Research Frameworks
Within heterocyclic chemistry, this compound serves as a multifunctional building block. Its bromine atom permits diversification via Suzuki-Miyaura and Buchwald-Hartwig couplings, while the ketone and carboxylic acid groups enable condensation and amidation reactions. The compound aligns with two overarching frameworks:
- Medicinal chemistry : As a bioisostere for quinoline antibacterials, it offers improved pharmacokinetic profiles due to enhanced water solubility from the carboxylic acid moiety.
- Catalysis : The isoquinoline core acts as a ligand precursor in asymmetric catalysis, with copper complexes demonstrating enantioselectivity in Diels-Alder reactions.
Properties
IUPAC Name |
5-bromo-1-oxo-2H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-6(7)4-8(10(14)15)12-9(5)13/h1-4H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFORFOKVGCPMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(NC2=O)C(=O)O)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid has the molecular formula and is characterized by a bromine atom at the 5-position of the isoquinoline ring, an oxo group at the 1-position, and a carboxylic acid group at the 3-position. These functional groups are crucial for its reactivity and biological interactions.
Anticancer Activity
Research has indicated that derivatives of isoquinoline compounds exhibit potent anticancer properties. The structure of this compound allows for interactions with various cellular targets involved in cancer proliferation and survival pathways.
Case Study:
A study demonstrated that isoquinoline derivatives could inhibit the growth of cancer cells by inducing apoptosis through mitochondrial pathways. The bromine substitution enhances the compound's lipophilicity, potentially improving cell membrane permeability and bioavailability in tumor tissues .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell walls or inhibit essential enzymatic pathways is under investigation.
Case Study:
In vitro assays have revealed that this compound exhibits activity against several Gram-positive and Gram-negative bacteria. The structure facilitates binding to bacterial enzymes, leading to growth inhibition .
STING Pathway Modulation
Research into the role of the stimulator of interferon genes (STING) pathway in immune response has highlighted potential therapeutic applications for compounds that can modulate this pathway.
Case Study:
Compounds similar to this compound have been identified as STING inhibitors, which could be beneficial in treating autoimmune diseases and certain cancers where STING activity is dysregulated .
Synthetic Applications
The synthesis of this compound can serve as a precursor for various chemical modifications aimed at enhancing its biological activity or developing new derivatives with tailored properties.
Table: Synthetic Routes and Modifications
| Synthetic Route | Description | Yield (%) |
|---|---|---|
| N-acylation | Reaction with acyl chlorides to introduce diverse acyl groups | 70 |
| Alkylation | Methylation at the nitrogen atom to enhance lipophilicity | 65 |
| Halogenation | Further halogenation to explore halogen effects on activity | 80 |
Mechanism of Action
The mechanism by which 5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in cellular processes, leading to the modulation of biological activities.
Pathways Involved: It may interfere with signaling pathways, such as those related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Core Heterocyclic Structure and Substituents
Physicochemical and Functional Differences
- Isoquinoline vs. Chromene: The isoquinoline core (pyridine fused to benzene) in the target compound offers greater π-electron delocalization compared to the chromene (coumarin) system (benzene fused to pyrone) in . This may enhance interactions with aromatic binding pockets in enzymes.
- Indole Derivatives: The indole-based compounds () feature a pyrrole-benzene fused system. The bulky dioxoisoindolyl group in reduces solubility but may improve target specificity.
- Oxadiazole-Furan Hybrid : The oxadiazole ring in is a metabolically stable heterocycle, often used as an ester/amide bioisostere. Its furyl group introduces electron-rich regions, favoring interactions with polar residues in proteins .
Biological Activity
5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid is a derivative of isoquinoline known for its diverse biological activities. Isoquinoline derivatives, in general, have been reported to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a bromine substituent at the 5-position and a carboxylic acid group at the 3-position, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of isoquinoline derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains.
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | 0.0195 | E. coli |
| - | 0.0048 | S. aureus |
| - | 0.039 | C. albicans |
These findings suggest that the compound exhibits potent antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. In vitro assays indicate its ability to scavenge free radicals effectively.
| Test | EC50 Value (µM) | Comparison |
|---|---|---|
| DPPH Radical Scavenging | 20 | Ascorbic Acid: 80 |
| ABTS Radical Scavenging | 15 | Ascorbic Acid: 60 |
The lower EC50 values compared to ascorbic acid indicate that this compound has strong antioxidant potential, which could be beneficial in preventing oxidative stress-related diseases .
Anticancer Activity
Isoquinoline derivatives have been studied for their anticancer properties. Preliminary findings suggest that this compound may inhibit cancer cell proliferation through various mechanisms.
In a study involving human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 15 |
These results indicate that the compound has promising anticancer activity, warranting further exploration in preclinical models .
The biological activity of this compound can be attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This may lead to alterations in gene expression and cellular signaling pathways, contributing to its antimicrobial and anticancer effects .
Case Studies
- Antibacterial Study : A study conducted on the antibacterial efficacy of isoquinoline derivatives revealed that compounds with similar structures exhibited complete inhibition of S. aureus and E. coli within hours, supporting the potential application of 5-Bromo derivatives in treating bacterial infections .
- Antioxidant Evaluation : A comparative analysis of various isoquinoline derivatives demonstrated that those with bromine substitutions had enhanced radical scavenging abilities compared to their non-brominated counterparts, indicating the significance of halogenation in improving antioxidant activity .
Q & A
Basic: What are the recommended synthetic routes for 5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step halogenation and carboxylation reactions. For example:
- Step 1: Bromination of isoquinoline derivatives using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) to introduce the bromine substituent .
- Step 2: Oxidation of the 1-position using oxidizing agents (e.g., KMnO₄ or RuO₄) to form the ketone group ("1-oxo") .
- Step 3: Carboxylation via CO₂ insertion or Grignard reactions to introduce the carboxylic acid moiety at the 3-position .
Key Considerations: Monitor reaction progress using TLC or HPLC to avoid over-halogenation.
Basic: How is this compound characterized to confirm purity and structure?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., bromine at C5, ketone at C1) .
- Mass Spectrometry (HRMS): Validate molecular weight (expected m/z ~271.97 for C₁₀H₆BrNO₃) .
- X-ray Crystallography: Resolve crystal structure for absolute configuration (if single crystals are obtainable) .
- HPLC: Assess purity (>95% recommended for biological assays) .
Basic: What are the solubility and storage guidelines for this compound?
Methodological Answer:
- Solubility: Limited data exists, but polar aprotic solvents (DMSO, DMF) are typically effective. Test solubility incrementally (start at 10 mM in DMSO) .
- Storage: Store at 2–8°C in airtight, light-protected containers. Lyophilize for long-term stability .
Safety Note: Use PPE (gloves, goggles) due to potential irritancy .
Advanced: How can reaction yields be optimized during synthesis?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for carboxylation efficiency .
- Temperature Gradients: Optimize bromination at lower temperatures (e.g., 0°C) to reduce side products .
- Protecting Groups: Use tert-butyl esters during carboxylation to prevent acid degradation, followed by deprotection with TFA .
Data-Driven Approach: Use DoE (Design of Experiments) to analyze parameter interactions .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace Br with Cl or I) and test biological activity .
- In Silico Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like HIV protease .
- In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7) using IC₅₀ assays to quantify potency .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Replicate Studies: Confirm results across multiple cell lines (e.g., HepG2 vs. HEK293) and assay conditions .
- Meta-Analysis: Aggregate data from published analogs (e.g., 5-Bromo-4-iodopyridine derivatives) to identify trends .
- Mechanistic Studies: Use CRISPR knockouts to isolate target pathways and reduce noise .
Advanced: What computational methods predict its interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding stability to enzymes (e.g., 1 µs simulations in GROMACS) .
- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond acceptors .
- Free Energy Perturbation (FEP): Calculate ΔΔG for bromine substitution effects on binding affinity .
Advanced: How to evaluate its stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 2–9) and monitor degradation via LC-MS over 24 hours .
- Plasma Stability: Test in human plasma at 37°C; use protease inhibitors if rapid degradation occurs .
- Light Sensitivity: Expose to UV-Vis light (λ = 254 nm) and track photodegradation products .
Advanced: What strategies validate its mechanism of action in antiviral studies?
Methodological Answer:
- Target Engagement Assays: Use SPR (Surface Plasmon Resonance) to measure binding to HIV integrase .
- Resistance Mutations: Generate viral mutants (e.g., HIV-1 NL4-3) and assess reduced susceptibility .
- In Vivo Models: Test in humanized mice with HIV-1 infection; measure viral load reduction via qRT-PCR .
Advanced: How to address low bioavailability in preclinical studies?
Methodological Answer:
- Prodrug Design: Synthesize ester prodrugs (e.g., ethyl ester) to enhance membrane permeability .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles for sustained release .
- PK/PD Modeling: Use NONMEM to correlate dosage with plasma concentrations and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
